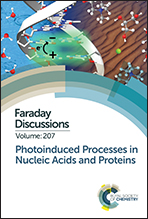K–O2 electrochemistry at the Au/DMSO interface probed by in situ spectroscopy and theoretical calculations
Faraday Discussions Pub Date: 2023-05-09 DOI: 10.1039/D3FD00071K
Abstract
The reaction mechanism underpinning the operation of K–O2 batteries, particularly the O2 reactions at the positive electrode, is still not completely understood. In this work, by combining in situ Raman spectroelectrochemistry and density functional theory calculations, we report on a fundamental study of K–O2 electrochemistry at a model interface of Au electrode/DMSO electrolyte. The key products and intermediates (O2−, KO2 and K2O2) are identified and their dependency on the electrode potential is revealed. At high potentials, the first reduction intermediate of O2−* radical anions (* denotes the adsorbed state) can desorb from the Au electrode surface and combine with K+ cations in the electrolyte producing KO2via a solution-mediated pathway. At low potentials, O2 can be directly reduced to  on the Au electrode surface, which can be further reduced to
on the Au electrode surface, which can be further reduced to  at extremely low potentials. The fact that K2O2 has only been detected in the very high overpotential regime indicates a lack of KO2 disproportionation reaction both on the Au electrode surface and in the electrolyte solution. This work addresses the fundamental mechanism and origin of the high reversibility of the aprotic K–O2 batteries.
at extremely low potentials. The fact that K2O2 has only been detected in the very high overpotential regime indicates a lack of KO2 disproportionation reaction both on the Au electrode surface and in the electrolyte solution. This work addresses the fundamental mechanism and origin of the high reversibility of the aprotic K–O2 batteries.

Recommended Literature
- [1] A chemodosimetric approach for the selective detection of Pb2+ ions using a cesium based perovskite†
- [2] Synthetic strategies for preparing BEDT-TTF derivatives functionalised with metal ion binding groups
- [3] Application of a gut–liver-on-a-chip device and mechanistic modelling to the quantitative in vitro pharmacokinetic study of mycophenolate mofetil†
- [4] Polymer microlenses for quantifying cell sheet mechanics
- [5] N-doped graphitic self-encapsulation for high performance silicon anodes in lithium-ion batteries†
- [6] A quasi-solid-state Li–S battery with high energy density, superior stability and safety†
- [7] Temperature-controlled synthesis, thermodynamics and field emission properties of β-SiC/SiO2 coaxial heterojunction emitters
- [8] Comparison of solid particles, globular proteins and surfactants as emulsifiers†‡
- [9] Synthesis of PEG-supported organotrifluoroborates and their applications in palladium-catalyzed homo-coupling reactions
- [10] Measurement of cytokine biomarkers using an aptamer-based affinity graphene nanosensor on a flexible substrate toward wearable applications†










